1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride 1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1354951-24-8
VCID: VC3392677
InChI: InChI=1S/C13H17NO2.ClH/c1-7-5-10-8(2)12(9(3)14)16-13(10)11(6-7)15-4;/h5-6,9H,14H2,1-4H3;1H
SMILES: CC1=CC2=C(C(=C1)OC)OC(=C2C)C(C)N.Cl
Molecular Formula: C13H18ClNO2
Molecular Weight: 255.74 g/mol

1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride

CAS No.: 1354951-24-8

Cat. No.: VC3392677

Molecular Formula: C13H18ClNO2

Molecular Weight: 255.74 g/mol

* For research use only. Not for human or veterinary use.

1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride - 1354951-24-8

Specification

CAS No. 1354951-24-8
Molecular Formula C13H18ClNO2
Molecular Weight 255.74 g/mol
IUPAC Name 1-(7-methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C13H17NO2.ClH/c1-7-5-10-8(2)12(9(3)14)16-13(10)11(6-7)15-4;/h5-6,9H,14H2,1-4H3;1H
Standard InChI Key PKXWJRTWXAGSSV-UHFFFAOYSA-N
SMILES CC1=CC2=C(C(=C1)OC)OC(=C2C)C(C)N.Cl
Canonical SMILES CC1=CC2=C(C(=C1)OC)OC(=C2C)C(C)N.Cl

Introduction

Chemical Structure and Properties

Structural Features

1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride possesses a complex structure with multiple functional groups that contribute to its chemical and biological properties. The compound's architecture consists of a benzofuran core (a benzene ring fused to a furan ring) with several strategic substitutions:

  • A methoxy group (-OCH₃) at position 7 of the benzofuran

  • Methyl groups (-CH₃) at positions 3 and 5 of the benzofuran

  • An ethanamine side chain (-CH(CH₃)NH₂) at position 2

  • A hydrochloride salt form (HCl)

The benzofuran nucleus provides a rigid, planar heterocyclic scaffold that serves as the foundation for the compound's pharmacological properties. The distribution of substituents around this core structure creates a unique electronic environment that influences the compound's reactivity, binding affinity, and biological activity profile.

Physical and Chemical Properties

While specific empirical data for this exact compound is limited in the available literature, its properties can be estimated based on related benzofuran derivatives. The molecular formula is likely C₁₃H₁₈ClNO₂, with an estimated molecular weight of approximately 255.74 g/mol.

Table 1: Estimated Physical Properties of 1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₁₃H₁₈ClNO₂Structural analysis
Molecular Weight~255.74 g/molCalculated from atomic weights
Physical AppearanceWhite to off-white crystalline solidTypical for hydrochloride salts
SolubilitySoluble in water, methanol, ethanol; sparingly soluble in non-polar solventsCommon for hydrochloride salts
Melting Point180-220°C (estimated)Based on similar benzofuran derivatives
pKa~8-9 (estimated for conjugate acid)Based on similar primary amine salts
LogP~2.8-3.2 (estimated)Based on related benzofuran structures

The methoxy group at position 7 likely contributes to hydrogen bonding capabilities and may affect the compound's interaction with biological targets. The methyl groups at positions 3 and 5 would be expected to increase lipophilicity relative to the non-methylated analog, potentially affecting membrane permeability and distribution in biological systems.

Synthesis and Preparation

Proposed Synthetic Route

Based on similar syntheses described in the literature for related compounds, the following steps might be employed:

Table 2: Proposed Synthetic Steps for 1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride

StepReaction TypeDescriptionReagents and Conditions
1Core FormationSynthesis of 7-methoxy-3,5-dimethyl-benzofuranStarting from appropriately substituted phenols and α-halo ketones in basic conditions
2Side Chain IntroductionAddition of acetyl group at position 2Lewis acid-catalyzed acylation (e.g., AlCl₃ in DCM at 0°C)
3Reductive AminationConversion of ketone to primary amineNaBH₃CN, NH₄OAc in methanol, room temperature, 24-48 hours
4Salt FormationConversion to hydrochloride saltHCl in diethyl ether, room temperature, crystallization

Alternative Synthetic Approaches

An alternative approach might involve:

  • Starting from 7-methoxy-3,5-dimethylbenzofuran-2-carboxylic acid

  • Conversion to acid chloride using thionyl chloride

  • Reaction with ammonia to form the primary amide

  • Reduction of the amide to the primary amine using lithium aluminum hydride (LAH)

  • Salt formation with HCl

This approach is similar to the synthetic strategy outlined for related benzofuran derivatives in the literature , where researchers converted benzofuran-3-yl-acetic acid to the corresponding acid chloride, which was then reacted with amines and subsequently reduced to form the final products.

The purification of 1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride would likely involve recrystallization from appropriate solvents such as ethanol/diethyl ether mixtures to obtain a high-purity crystalline product suitable for analytical and biological evaluation.

Comparison with Related Compounds

Structural Analogs

To better understand the properties and potential applications of 1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride, it is valuable to compare it with structurally related compounds. This comparative analysis provides insights into how specific structural modifications might influence the compound's physicochemical and biological properties.

Table 3: Comparison of 1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride with Related Compounds

CompoundKey Structural DifferencesPotential Impact on Properties
1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine hydrochlorideLacks methyl groups at positions 3 and 5Lower lipophilicity, potentially different receptor binding profile, possibly reduced BBB penetration
2-{[1-(7-Methoxy-1-benzofuran-2-yl)ethyl]amino}ethan-1-olContains hydroxyl group on ethanamine chain, lacks methyl groups at 3,5 positionsIncreased hydrophilicity, potential for additional hydrogen bonding, altered pharmacokinetics
2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamineMethoxy at position 5 instead of 7, substitution at position 3 instead of 2, tertiary amineDifferent electronic distribution, altered brain penetration, potentially different CNS activity profile

Structure-Activity Relationships

The presence of methyl groups at positions 3 and 5 in 1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride would be expected to have several significant effects on the compound's properties:

  • Increased lipophilicity compared to the non-methylated analog

  • Enhanced blood-brain barrier penetration due to greater lipophilicity

  • Altered electronic distribution of the benzofuran ring system

  • Modified interactions with biological targets due to steric effects

  • Potentially increased metabolic stability by blocking positions susceptible to oxidative metabolism

The methoxy group at position 7, which is also present in some related compounds, likely participates in hydrogen bonding interactions with potential biological targets. This moiety could be critical for recognition by specific receptors or enzymes, potentially influencing the compound's pharmacological profile.

These structure-activity relationships highlight how seemingly minor structural modifications can significantly impact a compound's biological behavior and pharmaceutical potential.

Potential ApplicationHypothesized Mechanism of ActionSupporting Evidence from Related Compounds
Anticancer ActivityInduction of apoptosis through ROS generation; inhibition of tubulin polymerizationBenzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines including leukemia and solid tumors
Antimicrobial ActivityInhibition of bacterial cell wall synthesis; disruption of cellular membranesHalogenated benzofuran compounds exhibit antibacterial properties against both gram-positive and gram-negative bacteria
Neurological EffectsModulation of monoaminergic neurotransmission; interaction with specific receptor subtypesSimilar compounds may interact with serotonin, dopamine, or other neurotransmitter systems in the CNS
Anti-inflammatory ActivityInhibition of pro-inflammatory enzymes (COX, LOX); reduction of cytokine productionBenzofuran derivatives have demonstrated inhibitory effects on inflammatory mediator production

The methyl groups at positions 3 and 5 might enhance certain biological activities compared to the non-methylated analog. For example, increased lipophilicity could improve penetration into bacterial cell membranes, potentially enhancing antimicrobial activity. Similarly, improved blood-brain barrier penetration could increase CNS activity, making the compound potentially more effective for neurological applications.

Analytical Characterization

Spectroscopic Characterization

For definitive identification and characterization of 1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride, various spectroscopic techniques would be employed, similar to those used for related compounds :

Table 5: Expected Spectroscopic Characteristics of 1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride

TechniqueExpected ObservationsSignificance
¹H NMRSignals for methoxy protons (~3.8-3.9 ppm), methyl protons (~2.2-2.4 ppm), ethanamine chain protons (~1.5-4.5 ppm range), aromatic proton(s), and amine proton(s)Confirms presence and positions of functional groups; amine protons typically appear as broad singlets at downfield positions (8-13 ppm) in the hydrochloride form
¹³C NMRSignals for aromatic carbons (110-160 ppm), methoxy carbon (~55-56 ppm), methyl carbons (~15-25 ppm), and ethanamine chain carbonsConfirms carbon framework and substitution pattern
Mass SpectrometryMolecular ion peak corresponding to molecular weight, fragmentation pattern including loss of amine group and characteristic benzofuran fragmentsConfirms molecular formula and structural features
FTIRAbsorption bands for N-H stretching (~3300-3500 cm⁻¹), C-O stretching (~1200-1300 cm⁻¹), aromatic C=C (~1400-1600 cm⁻¹)Identifies functional groups and confirms salt formation

Based on analytical techniques described for related compounds , these spectroscopic methods would be critical for confirming the structure and purity of 1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) would be valuable for assessing the purity of 1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride and detecting potential synthetic impurities. Similar benzofuran derivatives have been analyzed using these techniques , providing precedent for the analytical approach.

For HPLC analysis, a C18 reversed-phase column with gradient elution using acetonitrile/water with 0.1% formic acid would likely be suitable. Detection could be accomplished using UV absorption at approximately 254-280 nm, where the benzofuran chromophore typically exhibits strong absorption.

For GC-MS analysis, derivatization might be necessary due to the polar amine group. Silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar reagents could improve chromatographic properties and provide characteristic mass spectral fragmentation patterns for identification.

Predicted Research Findings

Assay TypeTesting ParametersPredicted OutcomeRationale
Receptor Binding5-HT, dopamine, adrenergic, and other CNS receptorsModerate affinity for monoaminergic receptorsStructure suggests potential interaction with neurotransmitter systems
CytotoxicityMTT/MTS assays on cancer cell lines (e.g., K562, MCF-7, A549)IC₅₀ values in the low to mid-micromolar rangeRelated benzofuran derivatives show anticancer potential
Antimicrobial ActivityMIC determination against gram-positive and gram-negative bacteriaModerate activity against gram-positive bacteriaLipophilic nature may facilitate membrane penetration
Enzyme InhibitionCOX, LOX, tyrosine kinase, topoisomerasePotential inhibitory activityHeterocyclic structure suitable for enzyme binding site interactions

Pharmacokinetic Considerations

The addition of methyl groups at positions 3 and 5 would likely enhance the compound's lipophilicity compared to the non-methylated analog, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties. Specifically:

  • Absorption: Enhanced lipophilicity might improve passive diffusion across biological membranes

  • Distribution: Greater blood-brain barrier penetration would be expected

  • Metabolism: The methyl groups might block positions otherwise susceptible to oxidative metabolism, potentially increasing metabolic stability

  • Excretion: The hydrochloride salt form would facilitate renal excretion of the compound

These pharmacokinetic considerations would be critical for evaluating the compound's potential as a drug candidate or research tool.

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